REACTION_CXSMILES
|
[Br:1]Br.[F:3][CH:4]([F:11])[C:5]1[CH:9]=[CH:8][N:7]([CH3:10])[N:6]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[Br:1][C:9]1[C:5]([CH:4]([F:11])[F:3])=[N:6][N:7]([CH3:10])[CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1)C)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a total of 22 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
CUSTOM
|
Details
|
was freed from the solvent under reduced pressure (40° C./5 mbar)
|
Type
|
CUSTOM
|
Details
|
Part of the residue obtained (2.4 g of 2.8 g)
|
Type
|
CUSTOM
|
Details
|
was separated by column chromatography (SiO2, ethyl acetate/cyclohexane 1:6)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NN(C1)C)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |